molecular formula C20H20F3N5O3 B2743385 (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034249-15-3

(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2743385
CAS No.: 2034249-15-3
M. Wt: 435.407
InChI Key: AHYKQOREDMGBTK-UHFFFAOYSA-N
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Description

The compound (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a synthetic chemical with potential applications in various scientific fields. Its unique structure features multiple functional groups, including a pyrazole, oxadiazole, piperidine, and a trifluoromethoxy phenyl moiety, contributing to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of the 1-ethyl-1H-pyrazol-5-yl fragment through cyclization reactions involving appropriate hydrazine and diketone derivatives.

  • Step 2: Synthesis of the 1,2,4-oxadiazole ring via condensation reactions involving amidoximes and carboxylic acid derivatives.

  • Step 3: Coupling of the 1-ethyl-1H-pyrazol-5-yl and 1,2,4-oxadiazole fragments using appropriate linking strategies such as N-alkylation.

  • Step 4: Introduction of the piperidine ring through nucleophilic substitution reactions.

  • Step 5: Attachment of the trifluoromethoxy phenyl group via Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production typically involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations, particularly at the pyrazole and piperidine rings.

  • Reduction: Reduction reactions may target the oxadiazole ring, leading to the formation of amines or amides.

  • Substitution: The trifluoromethoxy phenyl moiety and the piperidine ring can be substituted with various electrophiles and nucleophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Halogenating agents, Grignard reagents, and various nucleophiles.

Major Products

  • Oxidation can lead to the formation of ketones or carboxylic acids.

  • Reduction typically yields amines or partially hydrogenated derivatives.

  • Substitution results in derivatives with modified functional groups on the phenyl or piperidine rings.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in the synthesis of complex molecules due to its multiple reactive sites. It is used in the development of novel catalysts and ligands for various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.

Medicine

The compound is being explored for its therapeutic potential, particularly as an anti-inflammatory, analgesic, or antimicrobial agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

In industrial applications, the compound is used as a building block for the production of advanced materials, including polymers and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes, receptors, and ion channels. Its multi-functional structure allows it to participate in various biochemical pathways. For instance, the pyrazole and oxadiazole rings may inhibit certain enzymes by binding to their active sites, while the piperidine ring may interact with receptor proteins to modulate their activity.

Comparison with Similar Compounds

Unique Features

  • Multifunctional Structure: Combines several reactive moieties in one molecule.

  • Diverse Reactivity: Can undergo a wide range of chemical reactions.

  • Biological Activity: Potential for multiple therapeutic applications.

Similar Compounds

  • (4-(5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

  • (4-(5-(1-Propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

These similar compounds share structural elements with the target compound but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O3/c1-2-28-15(7-10-24-28)18-25-17(26-31-18)13-8-11-27(12-9-13)19(29)14-5-3-4-6-16(14)30-20(21,22)23/h3-7,10,13H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYKQOREDMGBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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